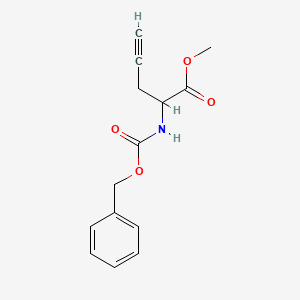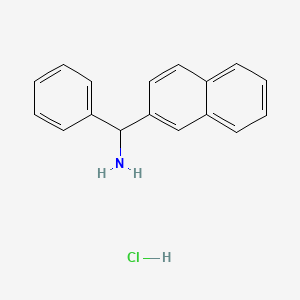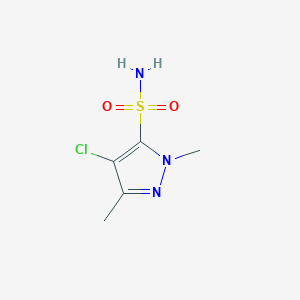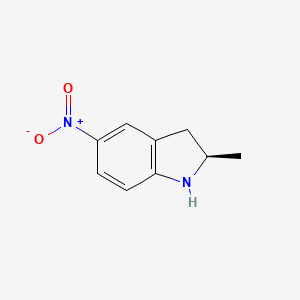
(2r)-2-Methyl-5-nitro-2,3-dihydro-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-5-nitro-2,3-dihydro-1H-indole is a chiral organic compound with a unique structure that includes a nitro group and a methyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-5-nitro-2,3-dihydro-1H-indole typically involves the nitration of an indole derivative followed by the introduction of a methyl group. One common method is the nitration of 2,3-dihydro-1H-indole using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by a methylation reaction using methyl iodide and a base such as potassium carbonate to introduce the methyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-5-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 2-methyl-5-amino-2,3-dihydro-1H-indole.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
(2R)-2-Methyl-5-nitro-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-5-nitro-2,3-dihydro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or modulate receptor activity, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-5-nitro-2,3-dihydro-1H-indole: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Methyl-5-nitroindole: Lacks the dihydro structure, leading to different reactivity and applications.
5-Nitroindole: Lacks the methyl group, affecting its chemical and biological properties.
Uniqueness
(2R)-2-Methyl-5-nitro-2,3-dihydro-1H-indole is unique due to its chiral nature and the presence of both a nitro and a methyl group on the indole ring
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(2R)-2-methyl-5-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3/t6-/m1/s1 |
InChI Key |
JVOZJSSFSXFDAU-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


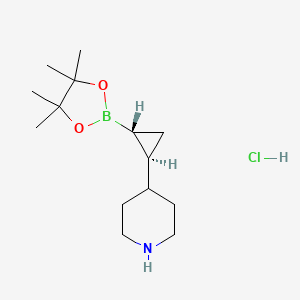
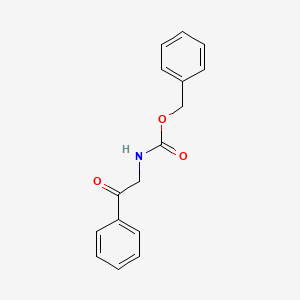
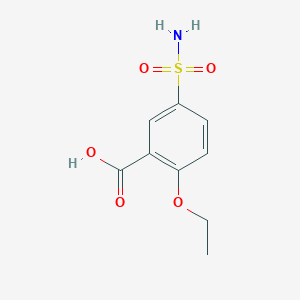


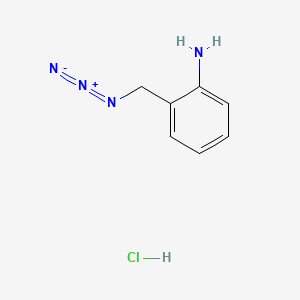
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
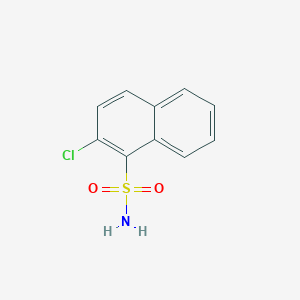
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)
